molecular formula C11H12N2O2 B1529290 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione CAS No. 1339446-47-7

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione

Cat. No.: B1529290
CAS No.: 1339446-47-7
M. Wt: 204.22 g/mol
InChI Key: WHGQHVIUBPUQLE-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of this compound consists of an imidazolidine ring substituted with a 2,3-dimethylphenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with glycine in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to yield the desired imidazolidine-2,4-dione .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high yields and purity. The process involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the imidazolidine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its binding to voltage-gated sodium channels, thereby inhibiting the rapid firing of neurons. Additionally, its antibacterial activity is thought to result from its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
  • 3-Benzyl-5,5-diphenylimidazolidine-2,4-dione
  • 1,3-Diiodo-5,5-dimethyl-imidazolidine-2,4-dione

Uniqueness

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazolidine-2,4-dione derivatives. Its 2,3-dimethylphenyl group enhances its lipophilicity and may contribute to its ability to cross biological membranes more effectively .

Properties

IUPAC Name

5-(2,3-dimethylphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6-4-3-5-8(7(6)2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGQHVIUBPUQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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